molecular formula C9H10N2 B1626613 3-Pyridinebutanenitrile CAS No. 27678-09-7

3-Pyridinebutanenitrile

Cat. No. B1626613
CAS RN: 27678-09-7
M. Wt: 146.19 g/mol
InChI Key: KPISTRILDWVIKF-UHFFFAOYSA-N
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Description

3-Pyridinebutanenitrile, also known as 3-Pyridinecarbonitrile, is a chemical compound with the formula C6H4N2 . It is a derivative of pyridine, which is an aromatic heterocycle . Pyridine is a six-membered aromatic heterocycle and has an electronic structure similar to benzene .


Molecular Structure Analysis

The molecular structure of 3-Pyridinebutanenitrile is similar to that of pyridine . Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Pyridinebutanenitrile are not available, there are general principles that apply to reactions involving pyridines . For example, atmospheric pressure cold plasmas in humid air are extensively utilized in diverse fields, and their chemical reaction mechanisms have attracted significant scholarly interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance are the characteristics that distinguish it from another substance . These include density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties of 3-Pyridinebutanenitrile are not available in the sources I found.

Scientific Research Applications

  • Synthesis of Neurological Disorder Therapeutics

    • 4-Aminobutanenitrile, a derivative of 3-Pyridinebutanenitrile, is significant in synthesizing treatments for neurological disorders such as Parkinson’s and Alzheimer’s disease (Capon, Avery, Purdey, & Abell, 2020).
  • Extraction in Food and Pharmaceutical Industries

    • Pyridine-3-carboxylic acid, related to 3-Pyridinebutanenitrile, is used extensively in the food, pharmaceutical, and biochemical industries. Its production can be enhanced through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).
  • Water Purification Techniques

    • Research on pyridine degradation in drinking water using dielectric barrier discharge (DBD) systems demonstrates the potential for treating nitrogen heterocyclic compounds, which can include derivatives of 3-Pyridinebutanenitrile (Li, Yi, Yi, Zhou, & Wang, 2017).
  • Development of Magnetic Materials

  • Acidity Determination in Ionic Liquids

    • Pyridine, including its derivatives, is used as an IR spectroscopic probe to determine the acidity of ionic liquids, which is crucial in various chemical processes (Yuan, 2004).
  • Investigation of DNA Binding Properties

  • Chemical Catalysis

  • Synthesis of Fluorescent Probes

    • β-lactam carbenes with pyridyl isonitriles can create fluorescent probes for mercury ions, a process that may involve 3-Pyridinebutanenitrile derivatives (Shao, Pang, Yan, Shi, & Cheng, 2011).
  • Material Sciences and Nanotechnology

  • Optoelectronics

    • Pyridine derivatives are used to create bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), indicating their significance in advanced display technologies (Li, Li, Liu, & Jin, 2016).

Future Directions

While specific future directions for 3-Pyridinebutanenitrile are not available, there are general trends in the field of pyridine derivatives. For example, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

4-pyridin-3-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISTRILDWVIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543791
Record name 4-(Pyridin-3-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinebutanenitrile

CAS RN

27678-09-7
Record name 4-(Pyridin-3-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.66 mL (5.11 mmol) 3-pyridine propanol in 5 mL CH2Cl2 at 0° C. was added 0.62 mL (7.67 mmol) pyridine and 0.47 mL (6.14 mmol) methanesulfonyl chloride and the reaction stirred for 4 h. The solution was concentrated under reduced pressure and the crude mesylate dissolved in 10 mL DMF. To this solution was added 902 mg (18.41 mmol) sodium cyanide and the reaction stirred at 60° C. for 3 days. Then the solution was cooled, diluted with H2O (30 mL) and extracted with EtOAc (3×20 mL). The combined organic layers were washed with H2O, dried over MgSO4, and the solvent removed under reduced pressure to give a dark red oil. The crude nitrile was purified by dissolving in EtOAc, washing with H2O, concentrating, and filtering through a silica gel plug (5% MeOH in CH2Cl2) to yield 425 mg (57%) of the nitrile.
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
902 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Stetter, H Kuhlmann, G Lorenz - Organic Syntheses, 2003 - Wiley Online Library
Cyanide‐Catalyzed Conjugate Addition of Aryl Aldehydes: 4‐OXO‐4‐(3‐PYRIDYL)BUTYRONITRILE reactant: 107.1 g. (1.001 mole) of 3‐pyridinecarboxaldehyde product: 4‐oxo‐4‐(3‐…
Number of citations: 0 onlinelibrary.wiley.com

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